Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Description
Molecular Formula and Structural Features
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate possesses the molecular formula C12H11FO4, corresponding to a molecular weight of 238.21 grams per mole. The compound exhibits a complex structural architecture incorporating multiple functional groups that contribute to its distinctive chemical behavior. The molecular structure contains a total of 17 heavy atoms, with a carbon backbone that includes an ethyl ester moiety linked to a beta-diketone system.
The structural framework of this compound encompasses several key functional elements that define its chemical identity. The presence of two carbonyl groups positioned at the 2 and 4 positions creates a beta-diketone system, which imparts significant reactivity to the molecule. The fluorophenyl substituent at the 4-position introduces electronic effects that influence the compound's overall chemical properties. The ethyl ester functionality provides additional versatility for synthetic transformations and contributes to the compound's solubility characteristics.
Key structural parameters include a rotatable bond count of 6, indicating moderate conformational flexibility, and a polar surface area of 60 square angstroms. The compound exhibits a calculated logarithmic partition coefficient (LogP) of 2.59, suggesting moderate lipophilicity. The molecular architecture includes one aromatic ring system, contributing to the overall structural rigidity and electronic properties of the compound.
International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry name for this compound is this compound. This nomenclature precisely describes the structural features, indicating the ethyl ester of a butanoic acid derivative with two oxo groups at positions 2 and 4, and a 4-fluorophenyl substituent at position 4.
The compound is known by several alternative names and synonyms that reflect different aspects of its chemical structure. These include ethyl 4-(4-fluorophenyl)-2,4-dioxobutyrate, which emphasizes the butyrate ester nature of the molecule. Another systematic name, benzenebutanoic acid, 4-fluoro-alpha,gamma-dioxo-, ethyl ester, describes the compound from the perspective of a substituted benzenebutanoic acid derivative.
Additional synonyms found in chemical literature include 4-(4-fluoro-phenyl)-2,4-dioxo-butyric acid ethyl ester and ethyl-4-(4-fluoro phenyl)-2,4-dioxo butanoate. These various nomenclature forms facilitate identification and retrieval of the compound in different chemical databases and literature sources.
Registry Numbers and Identifiers
The compound is registered under the Chemical Abstracts Service number 31686-94-9, which serves as its primary identification code in chemical databases and literature. This registry number provides unambiguous identification and facilitates accurate retrieval of information across various chemical information systems.
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLZSYCLOPEBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344400 | |
| Record name | Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31686-94-9 | |
| Record name | Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(4-fluorophenyl)-2,4-dioxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using halogens or halogenating agents such as N-bromosuccinimide.
Major Products:
Oxidation: Formation of 4-(4-fluorophenyl)-2,4-dioxobutanoic acid.
Reduction: Formation of ethyl 4-(4-fluorophenyl)-2-hydroxybutanoate.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
The synthesis of this compound typically involves the reaction of 1-(4-fluorophenyl)ethan-1-one with diethyl oxalate in the presence of sodium ethoxide. Various methods have been reported with yields ranging from 54% to 96%, depending on the reaction conditions. Here are some notable synthesis methods:
| Method | Yield | Conditions |
|---|---|---|
| Sodium ethoxide in ethanol at 0 °C | 81% | Stirred for 5 hours |
| Sodium ethoxide in ethanol at room temperature | 70% | Stirred for 12 hours |
| Sodium ethoxide with cooling to -78 °C | 54% | Quenched with HCl after stirring |
These variations in synthesis conditions can significantly affect the yield and purity of the compound, making it essential to optimize parameters based on specific research needs.
Biological Activities
This compound has demonstrated notable biological activities that suggest its potential as an antimicrobial agent. Studies indicate that this compound can inhibit the growth of certain bacterial strains, indicating its possible application in pharmaceuticals as an antibiotic or antifungal agent .
Case Study: Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed significant inhibition zones compared to control samples, supporting its potential use in developing new antimicrobial therapies.
Applications in Drug Development
The fluorinated nature of this compound enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development. Its structural similarity to other bioactive compounds allows for modifications that can lead to improved pharmacological profiles.
Further research is warranted to explore the full spectrum of applications for this compound. Potential areas include:
- Pharmaceutical Formulations: Investigating its role as an active pharmaceutical ingredient (API) in formulations targeting resistant bacterial infections.
- Material Science: Exploring its properties as a building block in fluorinated polymers or materials.
- Synthetic Biology: Assessing its utility in biosynthetic pathways for producing novel compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorophenyl group enhances its binding affinity and specificity towards these targets, leading to its desired biological effects.
Comparison with Similar Compounds
- Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
- Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate
- Ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate
Comparison: Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and biological activity compared to its chloro, bromo, and methyl analogs.
Biological Activity
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a fluorophenyl group attached to a dioxobutanoate moiety. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and influence its interaction with biological targets.
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | CHFO |
| CAS Number | 31686-94-9 |
| Molecular Weight | 234.21 g/mol |
| Functional Groups | Dioxobutanoate, Fluorophenyl |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary investigations indicate that it may possess antitumor properties, making it a candidate for further research in cancer therapeutics.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. The dioxobutanoate structure may allow it to participate in key biochemical pathways involved in cell proliferation and apoptosis.
Study on Antimicrobial Activity
A study conducted by researchers focused on the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at specific concentrations:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This study indicates that the compound may serve as a lead structure for developing new antimicrobial agents.
Study on Anticancer Activity
In another investigation, the anticancer potential of this compound was assessed using human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase-3 activation |
| HeLa (Cervical Cancer) | 20 | Caspase-8 activation |
These results suggest that this compound could be further explored as a potential anticancer agent.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of diethyl oxalate with 1-(4-fluorophenyl)ethanone under basic conditions. Various derivatives have been synthesized to explore their biological activities further:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via Michael addition of ethyl acetoacetate to fluorophenyl-substituted chalcones under basic conditions (e.g., NaOH in ethanol) . Key variables include:
- Catalyst selection : Alkaline catalysts (e.g., NaOH vs. KOH) affect reaction rates and side-product formation.
- Temperature : Reflux conditions (~70–80°C) optimize ketone-enolate formation while minimizing ester hydrolysis.
- Purification : Column chromatography or recrystallization from ethanol removes unreacted chalcones and byproducts .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Use multi-technique validation :
- NMR : and NMR confirm the dioxobutanoate backbone and fluorophenyl substitution (e.g., aromatic protons at δ 7.2–7.8 ppm, ester carbonyl at ~170 ppm) .
- Mass Spectrometry : ESI-MS detects molecular ion peaks at m/z 252.2 [M+H] (calculated: 252.07) .
- X-ray Crystallography : SHELXL refines crystal structures to verify bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (fluorophenyl vs. dioxobutanoate plane: ~75–85°) .
Q. What biological activities are associated with this compound, and how are they assayed?
- Methodological Answer : The compound exhibits enzyme inhibitory activity (e.g., COX-2, Kynurenine-3-hydroxylase):
- In vitro assays : Use recombinant enzymes with fluorometric substrates (e.g., NADPH depletion for Kynurenine-3-hydroxylase) .
- Cell-based studies : Test cytotoxicity via MTT assays on cancer cell lines (IC values range 10–50 µM depending on fluorophenyl substitution) .
- Contradiction : Discrepancies in IC values across studies may stem from solvent choice (DMSO vs. ethanol) or cell-line variability .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound derivatives?
- Methodological Answer :
- DFT calculations : Predict transition-state energies for Michael addition using Gaussian09 (B3LYP/6-31G** basis set) to identify optimal catalysts .
- Molecular docking : Screen derivatives against COX-2 (PDB: 5KIR) to prioritize fluorophenyl-substituted analogs with enhanced binding .
- Data Contradiction : Computed vs. experimental binding affinities may diverge due to solvent effects omitted in simulations .
Q. What crystallographic challenges arise in resolving this compound structures?
- Methodological Answer :
- Disorder modeling : Use SHELXL’s PART instruction to refine disordered ethyl or fluorophenyl groups (occupancy ratios: 0.6:0.4) .
- Hydrogen bonding : Identify C–H···O interactions (2.5–3.0 Å) stabilizing crystal packing .
- Contradiction : Puckering parameters (Q, θ) for cyclohexenone derivatives vary between studies due to substituent electronic effects .
Q. How does fluorophenyl substitution impact regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer :
- Meta-directing effect : Fluorine’s electron-withdrawing nature directs nitration/sulfonation to the meta position. Validate via NMR (e.g., new aromatic protons at δ 8.1–8.3 ppm) .
- Competing pathways : Use Hammett plots to correlate σ values with reaction rates for para vs. meta substitution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
